1-(3,4,5-Tribromothiophen-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Tribromothiophen-2-yl)ethanamine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of bromine atoms at the 3, 4, and 5 positions of the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of an ethanamine group. The bromination can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions. The subsequent introduction of the ethanamine group can be carried out through nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
1-(3,4,5-Tribromothiophen-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Tribromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-Tribromothiophen-2-yl)ethanamine can be compared with other thiophene derivatives, such as:
- 1-(2,3,4-Tribromothiophen-2-yl)ethanamine
- 1-(3,4,5-Trichlorothiophen-2-yl)ethanamine
- 1-(3,4,5-Trifluorothiophen-2-yl)ethanamine
These compounds share similar structural features but differ in the type and position of halogen atoms, which can significantly influence their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C6H6Br3NS |
---|---|
Molekulargewicht |
363.90 g/mol |
IUPAC-Name |
1-(3,4,5-tribromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H6Br3NS/c1-2(10)5-3(7)4(8)6(9)11-5/h2H,10H2,1H3 |
InChI-Schlüssel |
NSBXAVICYCLWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(S1)Br)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.